Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is a heterocyclic compound belonging to the class of benzoimidazoles. This compound features a unique structure characterized by an imidazole ring fused with a benzene ring, along with functional groups such as a fluoro group, a keto group, and a carboxylate ester. The presence of the fluoro substituent enhances its biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry and drug development.
This compound can be synthesized from various precursors, including o-phenylenediamine and methyl 2-oxoacetate derivatives. The synthesis typically involves multiple steps, including condensation and cyclization reactions under specific conditions.
Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is classified as:
The synthesis of methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate typically involves the following steps:
The reaction conditions often include:
The molecular structure of methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate can be represented by its molecular formula and its structural features include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 207.19 g/mol |
| IUPAC Name | Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate |
| InChI | InChI=1S/C9H8FN3O3/c1-15(13)5(10)3(6)7(5)12(14)11/h2-4H,10H2,1H3,(H2,11,12,14) |
| InChI Key | MPSJNPYQKJOASL-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C2C(=CC(=C1)N)NC(=O)N2 |
Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate can undergo various chemical reactions:
Common reagents and conditions used in these reactions include:
The mechanism of action for methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific biological targets:
Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate exhibits several important physical properties:
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like ethanol |
The chemical properties include:
| Property | Value |
|---|---|
| Stability | Stable under normal conditions |
| Reactivity | Reacts with strong oxidizing agents |
Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate has several scientific applications:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: 371971-10-7
CAS No.: